2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13F2O2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-difluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Difluoromethoxyphenyl)-2-methylpropanone or 2-(4-Difluoromethoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(4-Difluoromethoxyphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and stability, affecting its binding to enzymes and receptors. The alcohol moiety can participate in hydrogen bonding, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenylmethanol
- 2-(Difluoromethoxy)phenyl isothiocyanate
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol is unique due to the presence of both a difluoromethoxy group and a methylpropyl alcohol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14F2O2 |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O2/c1-11(2,7-14)8-3-5-9(6-4-8)15-10(12)13/h3-6,10,14H,7H2,1-2H3 |
InChI Key |
FHCYIKLYAHPLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.